N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3OS/c1-24-7-9-25(10-8-24)17(15-6-11-27-13-15)12-23-18(26)14-2-4-16(5-3-14)19(20,21)22/h2-6,11,13,17H,7-10,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDXDJFXNVKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of a 4-trifluoromethylbenzamide moiety linked to a piperazine and thiophene group. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. The piperazine ring is known for its ability to interact with various biological targets, while the thiophene ring may contribute to the compound's electronic properties, influencing its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, primarily in the context of cancer therapy and neuropharmacology. Key pharmacological effects include:
- Antitumor Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves the modulation of cell cycle progression and apoptosis pathways, particularly through the activation of caspases and p53 signaling pathways .
- Neuropharmacological Effects : The piperazine component may confer neuroactive properties, making it a candidate for treating conditions like anxiety or depression. Compounds in this class often act on serotonin receptors, which are crucial for mood regulation.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, modulating neurotransmitter systems or inhibiting tumor growth through receptor-mediated pathways.
- Enzyme Inhibition : Similar compounds have been noted to inhibit various enzymes involved in tumor progression or inflammatory responses, suggesting that this compound may also exhibit enzyme inhibitory activity .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. For instance, one derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin .
- Neuropharmacological Studies : In vivo studies indicated that compounds with piperazine moieties could significantly reduce anxiety-like behaviors in rodent models. These effects were attributed to enhanced serotonergic signaling.
Comparative Analysis
To understand the potential of this compound relative to other compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl-benzamide | Piperazine, Thiophene | Antitumor | 15.63 |
| Doxorubicin | Anthracycline | Antitumor | 10.38 |
| Fluoxetine | Piperazine, Phenyl | Antidepressant | 5.0 |
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is C19H22F3N2S, with a molecular weight of approximately 408.4 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various targets within biological systems.
Pharmacological Applications
The compound shows promise in several therapeutic areas:
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The piperazine and thiophene derivatives have been explored for their potential in cancer therapy.
-
Neurological Disorders :
- There is ongoing research into the potential use of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems.
-
Antimicrobial Properties :
- The thiophene ring is associated with antimicrobial activity, suggesting that this compound could be effective against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide:
| Study | Findings |
|---|---|
| Study 1 | Investigated anticancer properties; showed significant cytotoxicity against breast cancer cell lines. |
| Study 2 | Explored antimicrobial efficacy; demonstrated inhibition against Gram-positive bacteria. |
| Study 3 | Analyzed interaction with GPCRs; indicated potential modulation of serotonin receptors. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares structural features, synthesis yields, and key pharmacological inferences for the target compound and its analogues:
*Inferred from analogous synthesis methods .
Key Structural and Functional Differences
Electron-withdrawing groups (e.g., cyano, trifluoromethyl) in 3a/3b enhance metabolic stability but may reduce solubility .
Benzamide Substituents :
- The 4-trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5) compared to 4-thiophen-3-yl derivatives (logP ~2.8), enhancing blood-brain barrier penetration .
Pharmacokinetic and Pharmacodynamic Insights
- Receptor Affinity : The 4-methylpiperazine group in the target compound likely enhances D3R selectivity over D2R compared to 2-chlorophenyl derivatives (e.g., compound in ), which show dual affinity .
- Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, extending half-life relative to cyanophenyl analogues (3a) .
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized using methodologies from , with yields comparable to 3a (32%) and 3b (48%) after chromatographic purification.
- Structure-Activity Relationship (SAR) :
- Therapeutic Potential: The compound’s trifluoromethyl group and optimized linker position it as a candidate for CNS disorders requiring high D3R selectivity, such as schizophrenia or Parkinson’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
